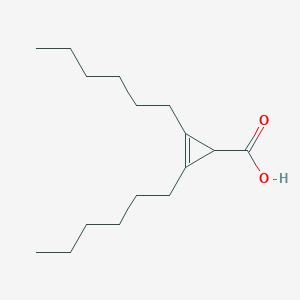
1,2-Dihexylcyclopropene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihexylcyclopropene-3-carboxylic acid is an organic compound characterized by a cyclopropene ring substituted with two hexyl groups and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihexylcyclopropene-3-carboxylic acid typically involves the reaction of hexyl-substituted alkenes with carboxylating agents under specific conditions. One common method includes the cyclopropanation of hexyl-substituted alkenes followed by carboxylation. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1,2-Dihexylcyclopropene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of hexyl-substituted ketones or aldehydes.
Reduction: Formation of hexyl-substituted alcohols.
Substitution: Formation of various substituted cyclopropene derivatives.
科学研究应用
1,2-Dihexylcyclopropene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2-Dihexylcyclopropene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
相似化合物的比较
1,2-Dihexylcyclopropane-3-carboxylic acid: Similar structure but lacks the double bond in the cyclopropene ring.
1,2-Dihexylcyclopropene-3-carboxylate esters: Ester derivatives with different functional groups attached to the carboxylic acid.
Uniqueness: 1,2-Dihexylcyclopropene-3-carboxylic acid is unique due to the presence of the cyclopropene ring, which imparts distinct reactivity and stability compared to its cyclopropane counterparts. The combination of hexyl groups and the carboxylic acid functionality further enhances its versatility in various chemical reactions and applications.
属性
CAS 编号 |
54467-87-7 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC 名称 |
2,3-dihexylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H28O2/c1-3-5-7-9-11-13-14(15(13)16(17)18)12-10-8-6-4-2/h15H,3-12H2,1-2H3,(H,17,18) |
InChI 键 |
HIZHTBNZCIJIHX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(C1C(=O)O)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


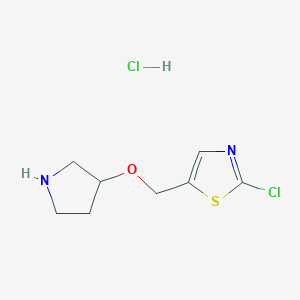
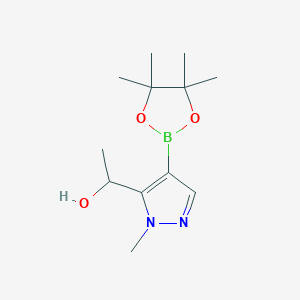
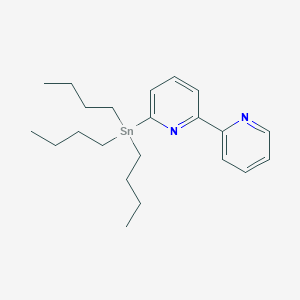
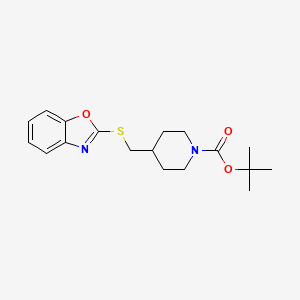
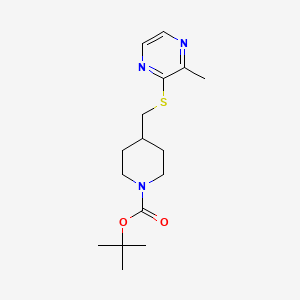
![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
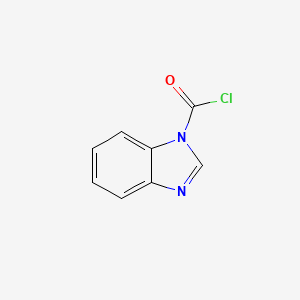
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
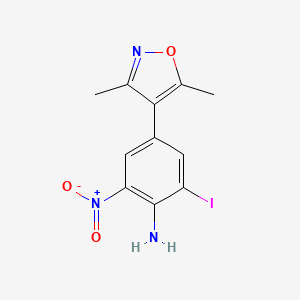


![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
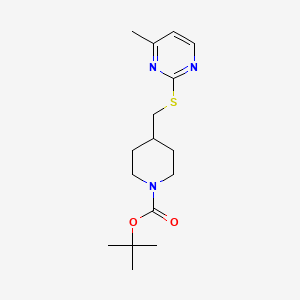
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
